molecular formula C47H59NO17 B1667006 Altromycin F CAS No. 134887-78-8

Altromycin F

Cat. No. B1667006
CAS RN: 134887-78-8
M. Wt: 910 g/mol
InChI Key: GCSUFJBMYLHGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altromycin F is a novel pluramycin-like antibiotic

Scientific Research Applications

Antibacterial Activity

Altromycin F, part of the altromycins group, demonstrates significant antibacterial activity. This novel anthraquinone-derived antibiotic, produced by an actinomycete isolated from South African soil, shows efficacy against Gram-positive bacteria, particularly Streptococci and Staphylococci, with MICs (Minimum Inhibitory Concentrations) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).

Interaction with DNA

Altromycin F is noted for its interaction with DNA, particularly in the context of cancer research. It belongs to the pluramycin family of antitumor antibiotics, which interact with DNA in complex ways. Studies using nuclear magnetic resonance and mass spectrometry have shown that altromycin B, a relative of altromycin F, forms a specific adduct with DNA by intercalating into the DNA structure and reacting with guanine at the N7 position (Sun et al., 1993).

Interaction with Metal Complexes

Research into altromycin F's interaction with various metal complexes reveals insights into its potential mechanisms in antitumor activity. For instance, its interactions with platinum(II) and palladium(II) metal complexes with calf thymus DNA have been studied, demonstrating that these complexes can induce structural transitions in DNA and stabilize the double helix. Such interactions suggest a synergistic effect that may be relevant in anticancer applications (Nikolis et al., 2003).

Alkylation and Sequence Specificity

Further investigations into the pluramycin family, including altromycin F, have revealed their capability to alkylate DNA in a sequence-specific manner. This process involves intercalation into the DNA helix and direction of N7-alkylation of guanine, which is influenced by the positioning of carbohydrate substituents in both the major and minor grooves of DNA (Hansen et al., 1995).

Antitumor Properties

Altromycins, including altromycin F, have been identified as a new family of antibiotics with potent cytotoxic activity against various tumor cell lines. This highlights their potential as antitumor agents, contributing to the growing interest in their mechanism of action and therapeutic applications (McAlpine et al., 1994).

properties

CAS RN

134887-78-8

Product Name

Altromycin F

Molecular Formula

C47H59NO17

Molecular Weight

910 g/mol

IUPAC Name

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate

InChI

InChI=1S/C47H59NO17/c1-18-35(50)27(57-9)16-30(61-18)64-44-20(3)60-28(17-46(44,5)48(7)8)22-12-13-23-32(38(22)53)39(54)33-25(37(23)52)14-24(31-26(49)15-29(63-41(31)33)47(6)21(4)65-47)34(45(56)59-11)42-40(55)43(58-10)36(51)19(2)62-42/h12-15,18-21,27-28,30,34-36,40,42-44,50-51,53,55H,16-17H2,1-11H3

InChI Key

GCSUFJBMYLHGSO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Altromycin F; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altromycin F
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Altromycin F
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